[2-oxo-4-(trifluoromethyl)chromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate
Overview
Description
[2-oxo-4-(trifluoromethyl)chromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of [2-oxo-4-(trifluoromethyl)chromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl core, followed by the introduction of the trifluoromethyl group through electrophilic fluorination. The sulfonylamino group is then added via sulfonylation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The chromenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[2-oxo-4-(trifluoromethyl)chromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds include other chromenyl derivatives and sulfonylamino compounds. What sets [2-oxo-4-(trifluoromethyl)chromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-oxo-4-(trifluoromethyl)chromen-7-yl acetate
- 4-(trifluoromethyl)chromen-7-yl sulfonylamino acetate
- 2-phenylacetate derivatives
Properties
IUPAC Name |
[2-oxo-4-(trifluoromethyl)chromen-7-yl] 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3NO6S/c1-15-7-10-18(11-8-15)36(32,33)29-23(16-5-3-2-4-6-16)24(31)34-17-9-12-19-20(25(26,27)28)14-22(30)35-21(19)13-17/h2-14,23,29H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLCQIISQBEMGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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